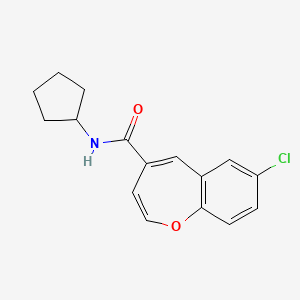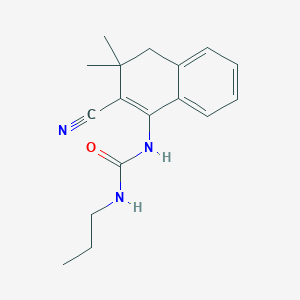
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a cyano group and a propylurea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene ring system: Starting from a suitable aromatic precursor, the naphthalene ring is constructed through cyclization reactions.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.
Attachment of the propylurea moiety: The final step involves the reaction of the intermediate compound with propyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different substituents replacing the cyano group.
Scientific Research Applications
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea involves its interaction with specific molecular targets within biological systems. The cyano group and the urea moiety are key functional groups that contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-ethylurea
- 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-butylurea
Comparison: Compared to its analogs, 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-propylurea may exhibit unique properties due to the length and branching of the propyl group. This can influence its solubility, binding affinity, and overall biological activity, making it a compound of particular interest in research.
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)-3-propylurea |
InChI |
InChI=1S/C17H21N3O/c1-4-9-19-16(21)20-15-13-8-6-5-7-12(13)10-17(2,3)14(15)11-18/h5-8H,4,9-10H2,1-3H3,(H2,19,20,21) |
InChI Key |
UNNRGYRBLDEIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C(CC2=CC=CC=C21)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


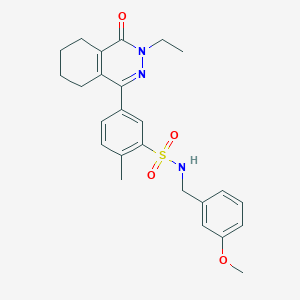
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318090.png)

![2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318097.png)
![Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11318101.png)
![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11318119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
![6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318125.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11318130.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11318134.png)
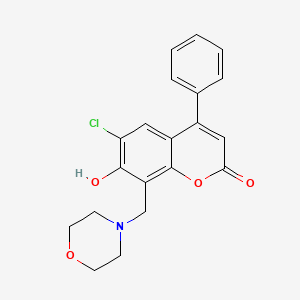
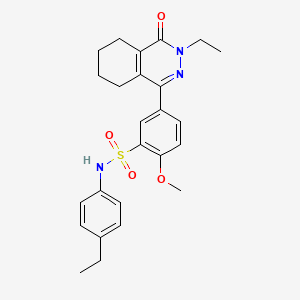
![N-methyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11318145.png)
